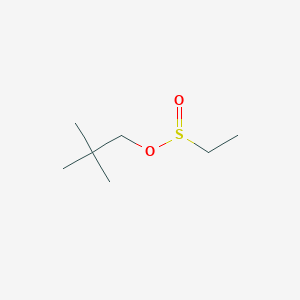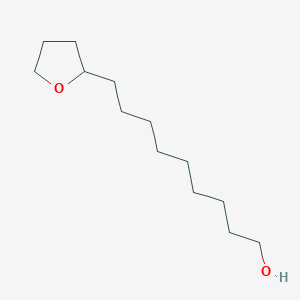
5,5-Diethyl-2-(4-methoxyphenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2-(4-methoxyphenyl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure substituted with diethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-(4-methoxyphenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-methoxybenzaldehyde with diethyl ketone in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2-(4-methoxyphenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Diethyl-2-(4-methoxyphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-(4-methoxyphenyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diethyl-2-(4-hydroxyphenyl)-1,3-dioxane
- 5,5-Diethyl-2-(4-chlorophenyl)-1,3-dioxane
- 5,5-Diethyl-2-(4-nitrophenyl)-1,3-dioxane
Uniqueness
5,5-Diethyl-2-(4-methoxyphenyl)-1,3-dioxane is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
61683-87-2 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
5,5-diethyl-2-(4-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C15H22O3/c1-4-15(5-2)10-17-14(18-11-15)12-6-8-13(16-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI Key |
LMYDJJSTRHCFQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]-](/img/structure/B14565453.png)

![2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14565469.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B14565473.png)


![Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate](/img/structure/B14565483.png)

![1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene](/img/structure/B14565498.png)

![1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14565501.png)


